molecular formula C16H26N2O2 B7526225 N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide

カタログ番号 B7526225
分子量: 278.39 g/mol
InChIキー: FNOHHOMUJNMMTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

作用機序

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABAergic neurotransmission plays a crucial role in the regulation of neuronal excitability, and enhancing this neurotransmission may have therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to increase the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This enhanced neurotransmission may have various biochemical and physiological effects, including reduced neuronal excitability, decreased seizure activity, and reduced drug-seeking behavior. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

実験室実験の利点と制限

One of the main advantages of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has a favorable safety profile in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for research on N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide. One area of interest is the development of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide as a therapeutic agent for epilepsy and other neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in humans. Another area of interest is the potential use of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in the treatment of addiction and other psychiatric disorders. Preclinical studies have shown promising results in animal models, but further research is needed to evaluate the safety and efficacy of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in humans. Finally, there is also interest in developing more potent and selective inhibitors of GABA transaminase, which may have even greater therapeutic potential than N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide.

合成法

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of cyclohexanone with methyl magnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding amine through a series of reactions, including a Grignard reaction and reductive amination. The final step involves the reaction of the amine with cyclopropanecarbonyl chloride to form N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide.

科学的研究の応用

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. These findings suggest that N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide may have potential therapeutic applications in the treatment of epilepsy and addiction.

特性

IUPAC Name

N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-15(17-14-6-2-1-3-7-14)13-5-4-10-18(11-13)16(20)12-8-9-12/h12-14H,1-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOHHOMUJNMMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。